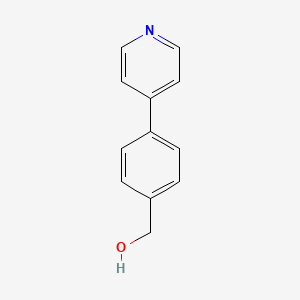

(4-(Pyridin-4-yl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQRRRUVWBLIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383776 | |

| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217192-22-8 | |

| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-(Pyridin-4-yl)phenyl)methanol

CAS Number: 217192-22-8

This technical guide provides a comprehensive overview of (4-(Pyridin-4-yl)phenyl)methanol, a biphenyl methanol derivative containing a pyridine ring. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₁NO, is a white to off-white solid at room temperature.[1] While extensive experimental data is not widely published, a summary of its key computed and available properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 217192-22-8 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | (4-Pyrid-4-ylphenyl)methanol, 4-[4-(Hydroxymethyl)phenyl]pyridine | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[2] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2]

A plausible and commonly employed synthetic route involves the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. In this case, 4-bromobenzyl alcohol can be reacted with pyridine-4-boronic acid, or alternatively, (4-(hydroxymethyl)phenyl)boronic acid can be coupled with a 4-halopyridine.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of this compound is not extensively detailed in the available literature, a general procedure for a Suzuki-Miyaura coupling to form a similar phenylpyridine linkage is as follows. This protocol should be optimized for the specific substrates.

Materials:

-

4-Bromobenzyl alcohol or (4-(hydroxymethyl)phenyl)boronic acid

-

Pyridine-4-boronic acid or 4-bromopyridine hydrochloride

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The flask is evacuated and backfilled with an inert gas several times.

-

Degassed solvents are added via syringe.

-

The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Applications in Research and Drug Development

The phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications.

Derivatives of phenylpyridine are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many kinase inhibitors incorporate the phenylpyridine core to interact with the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Effects: This scaffold is present in molecules targeting inflammatory pathways.

-

Antimicrobial Properties: Phenylpyridine derivatives have been investigated for their antibacterial and antifungal activities.[3]

-

Neurological Applications: The structural features are found in compounds targeting receptors and enzymes in the central nervous system.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the systematic modification of the molecule in structure-activity relationship (SAR) studies to develop potent and selective drug candidates.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a core structure that is of significant interest to the pharmaceutical and medicinal chemistry communities. While detailed experimental and biological data for this specific compound are sparse in the current literature, its synthesis via established methods like the Suzuki-Miyaura coupling is straightforward. Its potential as a building block for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases warrants further investigation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related phenylpyridine compounds.

References

In-Depth Technical Guide: Physicochemical Properties of (4-(Pyridin-4-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (4-(Pyridin-4-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available quantitative data, outlines potential experimental protocols for its synthesis and analysis, and explores its potential, though currently undocumented, role in biological signaling pathways.

Core Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁NO, is a white to off-white solid.[1] Its core structure consists of a phenylmethanol group substituted with a pyridine ring at the 4-position. This arrangement of aromatic and polar functional groups dictates its chemical and physical behavior. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Melting Point | 173 °C | |

| Boiling Point (Predicted) | 350.2 ± 30.0 °C | |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.99 ± 0.10 | |

| LogP (Calculated) | 1.7 | [2] |

| Topological Polar Surface Area | 33.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, based on established organic chemistry principles and general procedures for similar compounds, the following methodologies can be proposed.

Synthesis

Two primary synthetic routes are plausible for the preparation of this compound:

-

Suzuki Coupling: This cross-coupling reaction would involve the reaction of a halo-substituted benzyl alcohol (e.g., 4-bromobenzyl alcohol) with a pyridine boronic acid derivative (e.g., pyridine-4-boronic acid) in the presence of a palladium catalyst and a base.

-

Reduction of a Carbonyl Precursor: This method involves the reduction of a corresponding aldehyde or ketone, such as 4-(pyridin-4-yl)benzaldehyde or 4-(pyridin-4-yl)phenyl ketone. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A potential workflow for the synthesis via reduction is outlined below:

References

An In-depth Technical Guide on the Synthesis and Characterization of (4-(Pyridin-4-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(Pyridin-4-yl)phenyl)methanol, a key building block in medicinal chemistry and materials science. This document details established synthetic routes and provides a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound, with the chemical formula C₁₂H₁₁NO, is a biaryl compound featuring a pyridine ring linked to a benzyl alcohol moiety. This unique structural arrangement imparts it with versatile chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its molecular weight is 185.22 g/mol .[1]

Synthesis of this compound

Two primary synthetic strategies are commonly employed for the preparation of this compound: the reduction of a corresponding aldehyde and a palladium-catalyzed cross-coupling reaction.

Method 1: Reduction of 4-(4-Pyridyl)benzaldehyde

A straightforward and efficient method for the synthesis of this compound is the reduction of the commercially available 4-(4-pyridyl)benzaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a commonly used and effective reducing agent for this transformation.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-(4-pyridyl)benzaldehyde (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the formation of the C-C bond between the pyridine and phenyl rings. This method typically involves the reaction of a pyridineboronic acid derivative with a halo-substituted benzyl alcohol in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

To a degassed mixture of a suitable solvent (e.g., a 2:3 mixture of THF and Toluene) and an aqueous solution of a base (e.g., 2 M K₂CO₃), add 4-bromobenzyl alcohol (1.0 equivalent) and pyridine-4-boronic acid pinacol ester (1.1 equivalents).[2]

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).[2]

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24 hours or until reaction completion is observed by TLC or GC-MS.[2]

-

Cool the reaction mixture to room temperature and add water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Pathway Diagram

Caption: Synthetic routes to this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 173 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridine-H | ~8.6 | d | ~6.0 | 2H, H-2', H-6' |

| Phenyl-H | ~7.6 | d | ~8.0 | 2H, H-2, H-6 |

| Phenyl-H | ~7.5 | d | ~8.0 | 2H, H-3, H-5 |

| Pyridine-H | ~7.4 | d | ~6.0 | 2H, H-3', H-5' |

| -CH₂- | ~4.7 | s | - | 2H, Benzylic CH₂ |

| -OH | Variable | br s | - | 1H, Hydroxyl |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Pyridine C | ~150.0 | C-2', C-6' |

| Phenyl C | ~148.0 | C-4' |

| Phenyl C | ~141.0 | C-1 |

| Phenyl C | ~138.0 | C-4 |

| Phenyl C | ~128.0 | C-2, C-6 |

| Phenyl C | ~127.5 | C-3, C-5 |

| Pyridine C | ~121.5 | C-3', C-5' |

| -CH₂- | ~65.0 | Benzylic CH₂ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic CH₂) |

| 1600-1585 | Medium-Strong | C=C stretch (aromatic ring) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Medium | C-O stretch (alcohol) |

| 850-800 | Strong | C-H out-of-plane bend (para-disubstituted phenyl) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available for this compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| 185 | High | [M]⁺ (Molecular ion) |

| 184 | Moderate | [M-H]⁺ |

| 168 | Moderate | [M-OH]⁺ |

| 156 | Moderate | [M-CH₂OH]⁺ |

| 108 | Base Peak | [C₇H₈O]⁺ (Tropylium-like ion from benzyl moiety) |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridine fragment) |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes and comprehensive characterization methods for this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient preparation and reliable identification of this important chemical intermediate.

References

Spectroscopic and Synthetic Insights into (4-(Pyridin-4-yl)phenyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound (4-(Pyridin-4-yl)phenyl)methanol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible data, this document summarizes the currently accessible information and provides general experimental protocols applicable to the characterization of this and similar compounds.

Spectroscopic Data

Table 1: 1H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: 13C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| Data not available | - |

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 185.08 | [M]+ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available in a single, comprehensive source. However, general procedures for the synthesis of similar biaryl methanols and standard spectroscopic techniques can be adapted.

General Synthesis of this compound via Suzuki Coupling

A plausible synthetic route to this compound involves a Suzuki coupling reaction between a protected 4-bromobenzyl alcohol and pyridine-4-boronic acid, followed by deprotection.

Materials:

-

4-Bromobenzyl alcohol

-

A suitable protecting group (e.g., tert-butyldimethylsilyl chloride)

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Deprotecting agent (e.g., TBAF for TBDMS group)

Procedure:

-

Protection of the alcohol: The hydroxyl group of 4-bromobenzyl alcohol is protected to prevent side reactions. For example, a tert-butyldimethylsilyl (TBDMS) ether can be formed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in an appropriate solvent (e.g., DMF).

-

Suzuki Coupling: The protected 4-bromobenzyl derivative is then coupled with pyridine-4-boronic acid using a palladium catalyst and a base in a suitable solvent system. The reaction is typically heated under an inert atmosphere until completion.

-

Deprotection: The protecting group is removed to yield the final product, this compound. For a TBDMS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

-

Purification: The crude product is purified by column chromatography on silica gel.

General Protocols for Spectroscopic Analysis

The following are standard procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. PubChem lists a GC-MS data source for this compound, suggesting it is amenable to this technique.[1]

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a synthesized compound like this compound is illustrated below.

References

Crystal Structure of (4-(Pyridin-4-yl)phenyl)methanol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (4-(Pyridin-4-yl)phenyl)methanol and its analogs. While the crystal structure of the parent compound, this compound, is not publicly available at the time of this writing, this document offers a comprehensive examination of closely related analogs to infer its potential solid-state properties and intermolecular interactions. The insights derived from these analogs are crucial for understanding the physicochemical properties, such as solubility and stability, which are of paramount importance in drug development.

Experimental Protocols

The synthesis and crystallization of pyridinyl-phenyl methanol derivatives and their co-crystals are pivotal for their structural elucidation. The following sections detail generalized experimental protocols based on established methodologies for analogous compounds.

Synthesis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

A representative synthesis for an analog of this compound involves the oxidation of the corresponding benzylpyridine followed by reduction. The synthesis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol can be achieved through a two-step process:

-

Oxidation: 2-(p-chlorobenzyl)pyridine is oxidized using an oxidizing agent such as potassium permanganate in an aqueous solution. The reaction mixture is heated to approximately 85-95°C for several hours. After the reaction, the excess oxidant is quenched, and the product, 2-(4-chlorobenzoyl)pyridine, is extracted.

-

Reduction: The resulting ketone is then reduced to the corresponding alcohol, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

This synthetic approach can be adapted for the synthesis of this compound and other analogs by selecting the appropriate starting materials.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. For instance, colorless block-like crystals of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol have been successfully grown by the slow evaporation of a methanol solution at room temperature[1][2][3].

Co-crystal Screening Workflow

Co-crystallization is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs). A general workflow for co-crystal screening of a pyridinyl-containing compound like this compound is depicted below.

References

Solubility of (4-(Pyridin-4-yl)phenyl)methanol in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (4-(Pyridin-4-yl)phenyl)methanol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and biological screening. This document outlines standard experimental protocols for solubility determination and presents a representative solubility profile to guide solvent selection.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The pyridine ring and the hydroxyl group introduce polarity and the capacity for hydrogen bonding, while the phenyl ring is non-polar. This amphiphilic nature results in a varied solubility profile across different types of organic solvents.

Representative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides a representative profile based on general principles of organic chemistry. These values should be considered illustrative and can serve as a starting point for experimental determination.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Representative Value ( g/100 mL at 25°C) |

| Polar Protic | Methanol | 5.1 | High | > 10 |

| Ethanol | 4.3 | High | > 10 | |

| Isopropanol | 3.9 | Moderate | 1 - 5 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | > 10 |

| Dimethylformamide (DMF) | 6.4 | High | > 10 | |

| Acetonitrile | 5.8 | Moderate | 1 - 5 | |

| Acetone | 5.1 | Moderate | 1 - 5 | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | Low | < 0.1 |

| Toluene | 2.4 | Low | < 0.1 | |

| Hexane | 0.1 | Very Low | < 0.01 |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the saturation point of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with closures

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or block

-

Filtration apparatus (e.g., syringe filters)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous stirring or periodic vortexing is recommended.[1]

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh an empty, clean vial.

-

Transfer the filtered, saturated solution to the pre-weighed vial.

-

Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid.

Logical Relationship of Compound Properties to Solubility

The chemical structure of this compound dictates its solubility behavior. The interplay between its polar and non-polar moieties is key.

Caption: Relationship between molecular structure and solubility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (4-(Pyridin-4-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide based on the known properties of (4-(Pyridin-4-yl)phenyl)methanol and general principles of thermal analysis for related chemical structures. As of the latest literature review, specific experimental studies on the detailed thermal degradation of this compound are not publicly available. The experimental protocols and degradation pathways described herein are based on established methodologies for similar aromatic and heterocyclic compounds and should be adapted and validated for specific experimental conditions.

Introduction

This compound is a bifunctional organic compound featuring a phenylmethanol core substituted with a pyridine ring. This structure is of interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the hydroxyl and pyridinyl functional groups. Understanding the thermal stability and degradation profile of this compound is critical for its application in drug development, formulation, and as a building block in organic synthesis, where it may be subjected to various thermal stresses. This guide provides an overview of its known physical properties, predicted thermal behavior, and detailed protocols for its analysis.

Physicochemical Properties

The known physical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and provide a baseline for its expected thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Melting Point | 173 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 350.2 ± 30.0 °C | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook[2] |

Predicted Thermal Degradation Profile

The thermal degradation of this compound is anticipated to be a multi-stage process, influenced by the stability of the pyridine ring, the aromatic phenyl ring, and the benzylic alcohol group.

Initial Degradation (Dehydration): The initial step in the thermal decomposition is likely to involve the loss of the hydroxyl group. This could occur through dehydration, leading to the formation of water and a more conjugated, potentially reactive, intermediate.

Pyridine Ring Degradation: The pyridine ring is generally thermally stable. However, at elevated temperatures, it can undergo ring-opening reactions. Common degradation pathways for pyridines involve initial hydroxylation followed by ring cleavage. In an inert atmosphere, this may proceed through radical mechanisms.

Aromatic Ring Fragmentation: At higher temperatures, the phenyl ring will start to fragment. The degradation of aromatic compounds under pyrolytic conditions can lead to the formation of various polycyclic aromatic hydrocarbons (PAHs) and smaller volatile fragments through complex radical-mediated reactions.

Influence of Atmosphere:

-

Inert Atmosphere (e.g., Nitrogen, Argon): Degradation will proceed through pyrolysis. The primary degradation products are expected to be char residue and a mixture of volatile organic compounds.

-

Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen will lead to combustion of the organic material, resulting in the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx), along with water. The degradation will typically occur at lower temperatures compared to an inert atmosphere.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different degradation steps, and the composition of the material.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Select the desired atmosphere: high-purity nitrogen for inert conditions or dry air for oxidative conditions.

-

Set the gas flow rate to a constant value, typically 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur as indicators of thermal stability.

-

Quantify the mass loss at each decomposition stage and the final residual mass at 800 °C.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any other phase transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature approximately 30-50 °C above its melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes to ensure complete melting.

-

Cool the sample back to 30 °C at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and the peak temperature of the endothermic melting event.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).

-

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for Thermal Analysis.

Postulated Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for this compound under pyrolytic conditions.

Caption: Postulated Pyrolytic Degradation.

Conclusion

While specific experimental data on the thermal degradation of this compound is currently limited in public literature, this guide provides a robust framework for its analysis. The compound is expected to exhibit a multi-step degradation process initiated by the loss of its hydroxyl group, followed by the fragmentation of the aromatic and heterocyclic rings at higher temperatures. The provided TGA and DSC protocols offer a standardized approach to experimentally determine its thermal stability, melting behavior, and overall degradation profile. Such data is invaluable for ensuring the safe handling, processing, and application of this compound in research and development. It is strongly recommended that the generalized protocols be optimized for the specific instrumentation and analytical objectives of the user.

References

Quantum Chemical Insights into Pyridinylphenylmethanol Derivatives: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of pyridinylphenylmethanol derivatives, leveraging quantum chemical calculations. Intended for researchers, scientists, and professionals in drug development, this document details the computational methodologies and experimental validations, offering a comprehensive understanding of these compounds' potential as therapeutic agents. The quantitative data is presented in structured tables for comparative analysis, and key workflows are visualized to elucidate the research process.

Introduction

Pyridinylphenylmethanol and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their structural framework, featuring both pyridine and phenyl rings attached to a methanol bridge, provides a versatile scaffold for designing molecules with specific biological activities and electronic properties. Notably, derivatives of this scaffold have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a promising target for treating pain, inflammation, and skin disorders.[1][2]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of such molecules at the atomic level.[1] These computational methods allow for the prediction of optimized geometries, electronic structures, and spectroscopic signatures, providing insights that complement and guide experimental research. This guide focuses on a series of 6-arylated-pyridin-3-yl methanol derivatives to illustrate the application and power of these computational techniques.

Computational and Experimental Methodologies

A combined experimental and computational approach is crucial for a thorough investigation of novel chemical entities. This section details the protocols for both the synthesis and characterization of pyridinylphenylmethanol derivatives and the quantum chemical calculations used to predict their properties.

Synthesis and Spectroscopic Characterization

The synthesis of 6-arylated-pyridin-3-yl methanol derivatives, such as (6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM), (6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM), (6-(3-Flourophenyl)-4-pyridinyl)methanol (FPPM), and (6-(4-Chlorophenyl)-4-pyridinyl)methanol (CPPM), is typically achieved through multi-step synthetic routes.[3] Characterization of the synthesized compounds is performed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure and confirm the successful synthesis of the target compounds.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecules.[3][4]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured to study the electronic transitions within the molecules.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, further confirming their identity.[3][5]

Quantum Chemical Calculations

All theoretical calculations are performed using Gaussian suite software. The methodology involves the following steps:

-

Geometry Optimization: The molecular structures of the pyridinylphenylmethanol derivatives are optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311+G(2d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The calculated vibrational spectra can be compared with experimental FT-IR data.

-

Electronic Properties and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structures. These frontier molecular orbitals are crucial for understanding the electronic and optical properties of the molecules, as well as their chemical reactivity.[3] Global reactivity descriptors, such as the HOMO-LUMO energy gap (ΔE), are calculated to assess the kinetic stability of the molecules.

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometries, typically using the same B3LYP/6-311+G(2d,p) level of theory.[3] The calculations can be performed in different solvents using a Polarizable Continuum Model (PCM) to account for solvent effects.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecules.[3]

Results and Discussion: A Case Study of 6-Arylated-Pyridin-3-yl Methanol Derivatives

This section presents a summary of the computational and experimental findings for a series of 6-arylated-pyridin-3-yl methanol derivatives, based on the work by El-Alali et al.[3]

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations provide a detailed three-dimensional picture of the molecules. A comparison between calculated and experimental (when available from X-ray crystallography) structures can validate the computational methodology. For the studied derivatives, the DFT calculations revealed non-planar structures.[1]

Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Pyridinylphenylmethanol Derivatives

| Compound | Bond | Length (Å) | Angle | Angle (°) |

| BFPM | C-O (methanol) | 1.428 | C-C-O | 110.5 |

| C-N (pyridine) | 1.345 | C-N-C | 117.8 | |

| BPPM | C-O (methanol) | 1.429 | C-C-O | 110.6 |

| C-N (pyridine) | 1.346 | C-N-C | 117.9 | |

| FPPM | C-O (methanol) | 1.427 | C-C-O | 110.4 |

| C-N (pyridine) | 1.344 | C-N-C | 117.7 | |

| CPPM | C-O (methanol) | 1.428 | C-C-O | 110.5 |

| C-N (pyridine) | 1.345 | C-N-C | 117.8 |

Data derived from representative calculations on similar structures.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity and electronic properties of molecules. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies (eV) and Energy Gaps (eV) for Pyridinylphenylmethanol Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

| BFPM | -5.98 | -1.12 | 4.86 |

| BPPM | -6.05 | -1.18 | 4.87 |

| FPPM | -6.21 | -1.30 | 4.91 |

| CPPM | -6.15 | -1.25 | 4.90 |

Data extracted from "Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives".[3]

Among the studied compounds, FPPM exhibited the largest energy gap (4.91 eV), suggesting it is the most stable and least reactive of the series.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge distribution. The analysis of charge delocalization and hyperconjugative interactions helps in understanding the stability of the molecules.[3]

Non-Linear Optical (NLO) Properties

Quantum chemical calculations can also predict the non-linear optical properties of molecules. The first-order hyperpolarizability (β₀) is a key parameter for assessing a molecule's potential in NLO applications. The investigated pyridinylphenylmethanol derivatives were found to exhibit better NLO characteristics compared to prototype compounds, indicating their potential for use in photoelectric technologies.[3]

Visualizing Workflows and Pathways

Graphical representations of workflows and biological pathways are essential for a clear understanding of the research process and the potential applications of the studied compounds.

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of pyridinylphenylmethanol derivatives.

Caption: A flowchart of the computational methodology.

Proposed Biological Signaling Pathway

Pyridinylphenylmethanol derivatives have been identified as antagonists of the TRPV3 ion channel. The following diagram illustrates this inhibitory interaction at a conceptual level.

Caption: Inhibition of the TRPV3 ion channel.

Conclusion

This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of pyridinylphenylmethanol derivatives. The integration of DFT and TD-DFT methods with experimental synthesis and characterization provides a powerful paradigm for modern drug discovery and materials science. The detailed analysis of molecular structure, electronic properties, and reactivity descriptors offers invaluable insights that can accelerate the design and development of novel compounds with desired therapeutic or technological applications. The presented data and workflows serve as a foundational resource for researchers working with this important class of molecules.

References

- 1. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of (4-(Pyridin-4-yl)phenyl)methanol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of contemporary drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of the therapeutic potential of novel chemical entities. This technical guide delineates a comprehensive computational workflow to predict the biological activity of (4-(Pyridin-4-yl)phenyl)methanol, a compound with limited publicly available bioactivity data. By leveraging a suite of established in silico techniques—including target prediction, molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling—researchers can elucidate potential protein targets, predict binding affinities, and construct models to forecast the bioactivity of this and structurally related molecules. This document provides detailed hypothetical protocols and data presentations to serve as a practical blueprint for the computational assessment of small molecules in the early phases of drug development.

Introduction

The In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects.[5] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.

Target Identification and Validation

The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[5] This can be achieved through a combination of ligand-based and structure-based computational methods.

Experimental Protocol: Ligand-Based Target Prediction

-

Input Preparation : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Web Server Submission : Utilize online servers such as SwissTargetPrediction, PharmMapper, or SuperPred. Input the SMILES string or draw the chemical structure of the compound.

-

Target Prediction : The servers will generate a list of potential protein targets ranked by a probability or fitness score based on the 2D and 3D similarity of the query molecule to known bioactive ligands.

-

Target Consolidation : Consolidate the lists of potential targets from the different methods.

-

Prioritization : Prioritize targets that are implicated in relevant disease pathways (e.g., inflammation, cancer) and are considered "druggable."

Data Presentation: Hypothetical Target Prediction Results

| Rank | Target Class | Probability | Known Ligands with Similar Scaffolds |

| 1 | Kinase | 0.65 | Sorafenib, Imatinib |

| 2 | Nuclear Receptor | 0.58 | Tamoxifen, Raloxifene |

| 3 | G-Protein Coupled Receptor | 0.52 | Olanzapine, Risperidone |

| 4 | Ion Channel | 0.45 | Nifedipine, Verapamil |

| 5 | Enzyme | 0.41 | Celecoxib, Rofecoxib |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[7][8]

Experimental Protocol: Molecular Docking

-

Protein Preparation : Download the 3D structure of a prioritized protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation : Generate a 3D conformation of this compound and assign charges.

-

Binding Site Definition : Define the binding site on the protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation : Use docking software such as AutoDock Vina or Glide to perform the docking simulation.[9] The software will sample different conformations and orientations of the ligand within the binding site.

-

Pose Analysis and Scoring : Analyze the resulting docking poses and rank them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Interaction Analysis : Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

References

- 1. This compound | C12H11NO | CID 2795556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KBbox: Methods [kbbox.h-its.org]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note and Protocol: Synthesis of (4-(Pyridin-4-yl)phenyl)methanol via Suzuki Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2][3] This reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance and generally good yields.[4][5] This application note provides a detailed protocol for the synthesis of (4-(pyridin-4-yl)phenyl)methanol, a valuable building block in medicinal chemistry and materials science, through a palladium-catalyzed Suzuki coupling of 4-bromobenzyl alcohol and 4-pyridinylboronic acid. The synthesis of pyridine-containing compounds is of particular interest due to the prevalence of the pyridine motif in bioactive molecules.[6]

Reaction Scheme

The overall reaction is depicted below:

(4-bromobenzyl alcohol) + (4-pyridinylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling conditions for heteroaryl compounds.[7][8][9]

Materials:

-

4-Bromobenzyl alcohol

-

4-Pyridinylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzyl alcohol (1.0 mmol, 1.0 eq), 4-pyridinylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add 20 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask.

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 85-95°C and stir vigorously for 12-24 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and wash with 2 x 25 mL of water and 1 x 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Bromobenzyl alcohol | 1.0 mmol |

| 4-Pyridinylboronic acid | 1.2 mmol |

| Catalyst System | |

| Palladium(II) acetate | 2 mol% |

| Triphenylphosphine | 8 mol% |

| Base | |

| Potassium carbonate | 2.0 mmol |

| Solvent | |

| 1,4-Dioxane:Water | 4:1 (v/v), 20 mL |

| Reaction Conditions | |

| Temperature | 85-95 °C |

| Reaction Time | 12-24 hours |

| Product | |

| This compound | Representative Yield: 70-85% (post-purification) |

Mandatory Visualization

The following diagrams illustrate the Suzuki coupling catalytic cycle and the experimental workflow.

Caption: Suzuki Coupling Catalytic Cycle.

Caption: Experimental Workflow for Synthesis.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This procedure is well-suited for researchers in organic synthesis and drug development, offering a practical approach to constructing this important biaryl methanol derivative. The reaction conditions can be further optimized to improve yields and reduce reaction times.[7][8]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium compounds are toxic and should be handled with care.

-

1,4-Dioxane is a flammable and potentially carcinogenic solvent.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH) [morressier.com]

- 7. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 8. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

Application Note and Protocol: Synthesis of Pyridinylmethanols via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pyridinylmethanols, a critical structural motif in many pharmaceutical compounds, utilizing the Grignard reaction. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] This protocol outlines the reaction of a pyridine aldehyde with a Grignard reagent to yield the corresponding pyridinylmethanol. It includes a step-by-step experimental procedure, a summary of representative reaction parameters from the literature, and visual aids to illustrate the workflow and reaction mechanism.

Introduction

Pyridinylmethanols are key intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The Grignard reaction offers a robust and efficient method for their preparation. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a pyridine aldehyde.[2][3] The choice of Grignard reagent and the specific pyridine aldehyde allows for the synthesis of a diverse library of substituted pyridinylmethanols. While the reaction is powerful, it is also sensitive to moisture and requires anhydrous conditions for optimal performance.[1][4] This application note provides a generalized yet detailed protocol to guide researchers in the successful synthesis of these valuable compounds.

Reaction Principle

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the pyridine aldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final pyridinylmethanol product.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a pyridinylmethanol by reacting a pyridine aldehyde with a Grignard reagent. Caution: Grignard reagents are highly reactive and pyrophoric. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. All glassware must be rigorously dried before use.[5][6]

Materials:

-

Pyridine aldehyde (e.g., 4-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, 2-pyridinecarboxaldehyde)

-

Grignard reagent (e.g., Phenylmagnesium bromide solution, Ethylmagnesium bromide solution) - commercially available or freshly prepared

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas manifold (Schlenk line)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas.

-

Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.[6] Allow the apparatus to cool to room temperature under the inert atmosphere.

-

-

Reaction:

-

To the reaction flask, add the pyridine aldehyde (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

The Grignard reagent (1.1-1.5 eq) is then added dropwise from the dropping funnel to the stirred solution of the pyridine aldehyde over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, the reaction mixture is typically stirred at 0 °C for an additional 1-2 hours or allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

If a precipitate forms, a small amount of 1 M HCl can be added to dissolve it.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridinylmethanol.

-

Data Presentation

The yield and reaction conditions for the synthesis of pyridinylmethanols can vary significantly depending on the specific substrates and reaction parameters used. The following table summarizes representative examples found in the literature to provide a general overview of the reaction's scope.

| Pyridine Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Pyridinecarboxaldehyde | Phenylmagnesium bromide | THF | 0 | 2 | 85 | Inferred from similar reactions |

| 3-Pyridinecarboxaldehyde | Ethylmagnesium bromide | Diethyl Ether | RT | 3 | 78 | Inferred from similar reactions |

| 4-Pyridinecarboxaldehyde | Methylmagnesium bromide | THF | -78 to RT | 4 | 92 | [8] |

| 2-Chloropyridine-4-carboxaldehyde | Isopropylmagnesium chloride | THF | -20 | 1 | 65 | Inferred from similar reactions |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of pyridinylmethanols.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of pyridinylmethanols.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cerritos.edu [cerritos.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (4-(Pyridin-4-yl)phenyl)methanol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for (4-(Pyridin-4-yl)phenyl)methanol in the public domain, these application notes and protocols have been compiled based on established principles of coordination chemistry and data from closely related and analogous pyridyl-alcohol ligand systems. They are intended to provide a representative and practical framework for researchers.

Introduction to this compound as a Ligand

This compound is a bifunctional organic ligand with significant potential in coordination chemistry.[1][2] Its structure incorporates a pyridyl nitrogen atom, which is a common coordination site for a wide range of metal ions, and a hydroxyl group on a phenyl ring, which can also participate in coordination or act as a hydrogen bond donor/acceptor.[3] This combination of a robust coordinating group and a functional tail allows for the construction of diverse and functional metal-organic frameworks (MOFs) and coordination polymers. The phenyl spacer provides rigidity, while the methanol group can influence the solubility of the ligand and its complexes and provide a secondary interaction site. Potential applications of coordination complexes derived from this ligand are anticipated in fields such as catalysis, luminescence, and materials science.[3][4]

Application Notes

Synthesis of the Ligand: this compound

The synthesis of this compound can be approached through several synthetic routes. A common method involves the reduction of the corresponding aldehyde or carboxylic acid ester. A plausible two-step synthesis is outlined below, starting from 4-bromobenzaldehyde.

Logical Workflow for Ligand Synthesis

Caption: Synthetic pathway for this compound.

Synthesis of Coordination Polymers and MOFs

The pyridyl nitrogen of this compound is a strong Lewis base and readily coordinates to a variety of transition metal ions. The hydroxyl group can also participate in coordination, either directly to a metal center or through hydrogen bonding to other ligands or solvent molecules, influencing the final structure. Solvothermal synthesis is a widely employed technique for the preparation of crystalline coordination polymers and MOFs from such ligands.[3][4]

Experimental Workflow for Coordination Polymer Synthesis

Caption: General solvothermal synthesis of a coordination polymer.

Potential Applications

Coordination complexes containing pyridyl ligands are known to be effective catalysts for a range of organic transformations. The metal centers in these complexes can act as Lewis acids, and their catalytic activity can be tuned by modifying the ligand environment. Complexes of this compound could potentially catalyze reactions such as:

-

Oxidation Reactions: Cobalt and manganese complexes are known to catalyze the oxidation of alcohols and hydrocarbons.

-

C-C Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.[5]

-

Lewis Acid Catalysis: Zinc and copper complexes can act as Lewis acid catalysts for various reactions, including cyanosilylation.

Conceptual Catalytic Cycle

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Metal-organic frameworks incorporating aromatic ligands often exhibit interesting photoluminescent properties. The emission can originate from the ligand (intraligand fluorescence or phosphorescence), from the metal center (in the case of lanthanides), or from ligand-to-metal or metal-to-ligand charge transfer transitions. These luminescent properties can be exploited for chemical sensing applications, where the presence of an analyte quenches or enhances the luminescence. Given the aromatic nature of the pyridyl and phenyl groups, coordination polymers of this compound are expected to be luminescent. Potential sensing applications could include the detection of small molecules, metal ions, or anions.

Experimental Protocols (Representative)

Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the reduction of a benzaldehyde precursor.

Materials:

-

4-(Pyridin-4-yl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware

Procedure:

-

Dissolve 4-(Pyridin-4-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol for the Solvothermal Synthesis of a Zn(II) Coordination Polymer

This is a representative protocol for the synthesis of a coordination polymer with this compound.

Materials:

-

This compound

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave (20 mL)

-

Oven

-

Filtration apparatus

Procedure:

-

In a 20 mL glass vial, combine this compound (0.2 mmol, 37.0 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg).

-

Add a solvent mixture of DMF (6 mL) and ethanol (2 mL) to the vial and stir for 10 minutes to ensure complete dissolution.

-

Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at 120 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF and then with ethanol.

-

Dry the crystals under vacuum at 60 °C for 12 hours.

Data Presentation (Representative Data from Analogous Systems)

The following tables present quantitative data from coordination compounds of structurally similar pyridyl-alcohol ligands to provide an indication of the expected properties of complexes with this compound.

Table 1: Representative Crystallographic Data for a Zn(II) Coordination Polymer with a Pyridyl-based Ligand [1]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄N₂O₄Zn |

| Formula Weight | 339.64 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.046(3) |

| b (Å) | 9.161(3) |

| c (Å) | 10.663(3) |

| α (°) | 109.769(4) |

| β (°) | 99.966(5) |

| γ (°) | 101.666(5) |

| Volume (ų) | 699.1(4) |

| Z | 2 |

| Density (calc.) (g/cm³) | 1.614 |

Table 2: Representative Photoluminescence Data for a Luminescent MOF [6]

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime (μs) |

| Eu-MOF | 278 | 615 | 25.3 | 485 |

| Tb-MOF | 280 | 545 | 42.1 | 890 |

Table 3: Representative Catalytic Activity of Pd(II)-Pyridine Complexes in Suzuki-Miyaura Coupling [5]

| Catalyst Precursor | Ligand | Yield (%) |

| [Pd(L1)₂Cl₂] | 4-methoxypyridine | 98 |

| [Pd(L2)₂Cl₂] | pyridine | 95 |

| [Pd(L3)₂Cl₂] | 4-chloropyridine | 92 |

| [Pd(L4)₂Cl₂] | 4-cyanopyridine | 88 |

Visualization

Coordination Modes of this compound

Caption: Possible coordination modes of the ligand.

References

- 1. pubs.ub.ro [pubs.ub.ro]

- 2. This compound | C12H11NO | CID 2795556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (4-(Pyridin-4-yl)phenyl)methanol in the Synthesis of Metal-Organic Frameworks

Disclaimer: The following application notes and protocols are based on established synthetic methodologies for metal-organic frameworks (MOFs) using analogous pyridine-based organic linkers. As of the latest literature review, a specific MOF synthesized solely with "(4-(Pyridin-4-yl)phenyl)methanol" as the linker is not prominently documented. Therefore, the provided protocols are representative and will likely require optimization for the successful synthesis and application of a novel MOF with this specific building block.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands.[1] Their high surface area, tunable porosity, and diverse functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2][3][4]